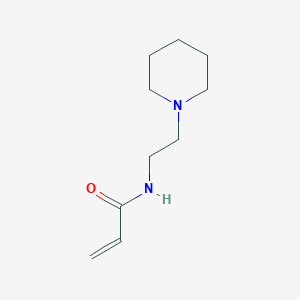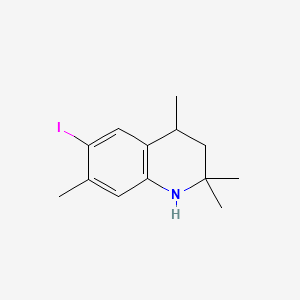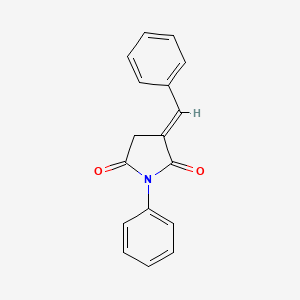
N-(2-Piperidinoethyl)acrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-Piperidinoethyl)acrylamide: is a chemical compound that features both an acrylamide group and a piperidine ring. This compound is of interest due to its unique structural properties, which make it useful in various scientific and industrial applications. The presence of the piperidine ring imparts specific chemical reactivity and biological activity, making it a valuable compound in research and development.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Piperidinoethyl)acrylamide typically involves the reaction of acryloyl chloride with 2-(piperidin-1-yl)ethanamine. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include maintaining a low temperature to control the exothermic nature of the reaction and to prevent side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, improved safety, and higher yields. The use of automated systems ensures consistent quality and reduces the risk of human error.
Analyse Des Réactions Chimiques
Types of Reactions: N-(2-Piperidinoethyl)acrylamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the acrylamide group to an amine.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products:
Oxidation: N-oxides of this compound.
Reduction: Corresponding amines.
Substitution: Substituted piperidine derivatives.
Applications De Recherche Scientifique
Chemistry: N-(2-Piperidinoethyl)acrylamide is used as a monomer in the synthesis of polymers and hydrogels. These materials have applications in drug delivery systems and tissue engineering due to their biocompatibility and responsive properties .
Biology: In biological research, this compound is used to study cell-extracellular matrix interactions. It is incorporated into polyacrylamide gels to investigate the mechanical properties of the extracellular matrix and its effects on cell behavior .
Medicine: The compound’s derivatives have potential therapeutic applications, including as scaffolds for drug development. The piperidine ring is a common motif in many pharmaceuticals, contributing to the compound’s relevance in medicinal chemistry .
Industry: this compound is used in the production of specialty polymers and resins. These materials are employed in coatings, adhesives, and sealants due to their unique chemical properties .
Mécanisme D'action
The mechanism of action of N-(2-Piperidinoethyl)acrylamide involves its interaction with various molecular targets. The piperidine ring can interact with neurotransmitter receptors, potentially affecting neurotransmission. Additionally, the acrylamide group can form covalent bonds with nucleophiles, leading to modifications in proteins and other biomolecules .
Comparaison Avec Des Composés Similaires
N-(2-Aminoethyl)acrylamide: Similar structure but with an amino group instead of a piperidine ring.
N-(2-Hydroxyethyl)acrylamide: Contains a hydroxyethyl group instead of a piperidine ring.
N-(2-Morpholinoethyl)acrylamide: Features a morpholine ring instead of a piperidine ring.
Uniqueness: N-(2-Piperidinoethyl)acrylamide is unique due to the presence of the piperidine ring, which imparts specific chemical reactivity and biological activity. This makes it more versatile in applications compared to its analogs .
Propriétés
Formule moléculaire |
C10H18N2O |
|---|---|
Poids moléculaire |
182.26 g/mol |
Nom IUPAC |
N-(2-piperidin-1-ylethyl)prop-2-enamide |
InChI |
InChI=1S/C10H18N2O/c1-2-10(13)11-6-9-12-7-4-3-5-8-12/h2H,1,3-9H2,(H,11,13) |
Clé InChI |
QZJYBIRFWUJPSA-UHFFFAOYSA-N |
SMILES canonique |
C=CC(=O)NCCN1CCCCC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Rel-2-(benzyloxy)-N-[(3AR,5R,6AR)-3A-(3-methyl-1,2,4-oxadiazol-5-YL)-2-(methylsulfonyl)octahydrocyclopenta[C]pyrrol-5-YL]acetamide](/img/structure/B14941001.png)
![2-[2-(Benzylamino)-4,7-dioxo-3,4,5,6,7,8-hexahydropyrido[2,3-D]pyrimidin-6-YL]-N~1~-(4-methoxyphenyl)acetamide](/img/structure/B14941009.png)
![6-{[(4-chlorophenyl)sulfanyl]methyl}-2-[(4,6-dimethylquinazolin-2-yl)amino]pyrimidin-4(1H)-one](/img/structure/B14941011.png)

![ethyl 4-{[(1E)-8-ethyl-4,4,6-trimethyl-2-oxo-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-ylidene]amino}benzoate](/img/structure/B14941042.png)
![N-(4-chlorophenyl)-7-(4-fluorophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B14941049.png)
![N-(1,3-benzodioxol-5-yl)-6-methyl-4-oxo-3-(3,4,5-trimethoxyphenyl)-2,3-dihydro-4H-furo[3,2-c]pyran-2-carboxamide](/img/structure/B14941050.png)


![9-ethoxy-5,5,7-trimethyl-3-phenyl-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinazolin-1-one](/img/structure/B14941062.png)
![2-(Methylsulfanyl)-6-(methylsulfonyl)-7-phenyl[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B14941064.png)
![(1Z)-6-(4-chlorophenyl)-1-(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)-4,4,6,8-tetramethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B14941072.png)
![methyl (2Z)-{2-[(2E)-2-(8-fluoro-4,4,6-trimethyl-2-oxo-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-ylidene)hydrazinyl]-4-oxo-1,3-thiazol-5(4H)-ylidene}ethanoate](/img/structure/B14941074.png)
![methyl (2Z)-[2-{[(2-fluorophenyl)carbonyl]amino}-4-oxo-1,3-thiazol-5(4H)-ylidene]ethanoate](/img/structure/B14941076.png)
